molecular formula C18H17FN2OS B2904423 (2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-02-2

(2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2904423
CAS RN: 851805-02-2
M. Wt: 328.41
InChI Key: NZLHAEGJMCBLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality (2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone\text{(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone}(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

, has several potential applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Antiviral Agent Development

The structural properties of this compound suggest potential effectiveness as an antiviral agent . Its synthesis and characterization, including Frontier Molecular Orbital (FMO) analysis , indicate a low energy gap, which is associated with chemical reactivity . The electrophilicity index points towards probable biological activity, making it a candidate for further research in antiviral medication development.

Molecular Docking Studies

The compound’s molecular structure allows for molecular docking studies . These studies can predict the orientation of the compound when bound to a protein, which is crucial for understanding drug action and designing more effective pharmaceuticals .

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT): is used to investigate the electronic structure of molecules. The compound’s DFT analysis can provide insights into its physiochemical properties, which are essential for predicting its behavior in various chemical environments .

Computational UV-Spectral Analysis

Computational techniques can be employed to analyze the UV-spectral properties of the compound. This analysis helps in determining the bandgap associated with electronic transitions, which is valuable in the design of optical materials and sensors .

Electrophilicity Studies

The compound’s electrophilicity index can be studied to predict its behavior as an electrophile in chemical reactions. This information is useful for synthetic chemists who are designing new reactions or looking for new reagents .

Single-Crystal XRD Analysis

Single-crystal X-ray diffraction (XRD): analysis is a powerful tool for determining the three-dimensional structure of a molecule. This compound’s crystal structure can provide detailed information about its geometry and bonding, which is vital for material science applications .

properties

IUPAC Name

(2-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHAEGJMCBLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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